3-(Trifluoromethylsulfonyl)propan-1-amine;hydrochloride
Description
3-(Trifluoromethylsulfonyl)propan-1-amine hydrochloride is a synthetic amine derivative featuring a trifluoromethylsulfonyl (-SO₂CF₃) substituent. The hydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical or agrochemical applications. The trifluoromethylsulfonyl group confers strong electron-withdrawing effects, likely improving metabolic stability and altering binding affinities compared to simpler sulfonyl or aryl substituents .
Properties
IUPAC Name |
3-(trifluoromethylsulfonyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NO2S.ClH/c5-4(6,7)11(9,10)3-1-2-8;/h1-3,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPVCGNINBGLQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CS(=O)(=O)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClF3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2567504-64-5 | |
| Record name | 3-trifluoromethanesulfonylpropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylsulfonyl chloride (CF3SO2Cl) as a reagent, which reacts with propan-1-amine under controlled conditions to form the desired product . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethylsulfonyl)propan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the trifluoromethylsulfonyl group to other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
3-(Trifluoromethylsulfonyl)propan-1-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethylsulfonyl)propan-1-amine;hydrochloride involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group can form strong interactions with proteins and enzymes, leading to inhibition or modulation of their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Sulfonyl-Substituted Propan-1-amine Hydrochlorides
Compounds with sulfonyl groups attached to the propan-1-amine backbone demonstrate diverse biological activities depending on the substituent:
Key Findings :
- The phenylsulfonyl and methylsulfonyl analogs () exhibit antitrypanosomal activity, suggesting the sulfonyl group plays a critical role in target engagement.
Trifluoromethyl-Substituted Amines
Trifluoromethyl (-CF₃) groups are widely used to optimize drug candidates for bioavailability and target selectivity:
Key Findings :
Other Structurally Related Amines
Amines with heterocyclic or aromatic substituents highlight the role of functional group diversity:
Key Findings :
- Heterocyclic substituents (e.g., triazole, indole) expand applications in drug discovery by enabling π-π stacking or hydrogen bonding .
- The target compound’s lack of aromaticity may limit CNS penetration but could favor peripheral targets like enzymes or transporters.
Physicochemical and Pharmacokinetic Properties
While direct data for the target compound is unavailable, comparisons with analogs suggest:
- Solubility : The hydrochloride salt improves water solubility, critical for oral bioavailability.
- Lipophilicity : The -SO₂CF₃ group likely increases logP compared to -SO₂CH₃ but reduces it compared to -CF₃-phenyl analogs .
- Metabolic Stability : Trifluoromethyl groups resist oxidative metabolism, while sulfonyl groups may enhance excretion via renal clearance .
Limitations and Future Research
- Synthesis Challenges : Introducing -SO₂CF₃ requires specialized reagents (e.g., trifluoromethanesulfonic anhydride), complicating large-scale production.
- Toxicity : Sulfonyl groups may pose renal toxicity risks, necessitating preclinical safety studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
